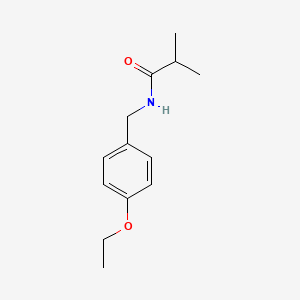

N-(4-ethoxybenzyl)-2-methylpropanamide

Description

N-(4-Ethoxybenzyl)-2-methylpropanamide is a synthetic amide derivative characterized by a 2-methylpropanamide backbone substituted with a 4-ethoxybenzyl group at the nitrogen atom. The ethoxy group (‒OCH₂CH₃) at the para position of the benzyl ring likely enhances lipophilicity compared to methoxy (‒OCH₃) or hydroxy (‒OH) substituents, influencing solubility and biological interactions . The 2-methylpropanamide moiety is common in medicinal chemistry, often contributing to metabolic stability and binding affinity in enzyme inhibitors or PROTACs (Proteolysis-Targeting Chimeras) .

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-16-12-7-5-11(6-8-12)9-14-13(15)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZWWFMZPJVMKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-ethoxybenzyl)-2-methylpropanamide with structurally related amides, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Lipophilicity: The ethoxy group in this compound increases lipophilicity compared to the methoxy analog (logP ~1.5 vs. The benzoylphenyl group in N-(4-benzoylphenyl)-2-methylpropanamide (MW 267.32) introduces a bulky aromatic system, likely favoring π-π stacking in enzyme binding pockets .

Synthetic Methodologies: Similar amides are synthesized via reductive amination (e.g., benzylamine derivatives in ) or nucleophilic acyl substitution (e.g., thioamide precursors in ) .

Spectroscopic Characterization :

- Mass spectrometry (EI-MS) and NMR are standard for confirming amide structures. For instance, N-[2-(4-hydroxyphenyl)ethyl]-2-methylpropanamide shows a molecular ion peak at m/z 207 , while HR-MS is critical for complex analogs like PROTAC intermediates .

Bromodomain inhibitors (e.g., ) highlight the role of amide substituents in modulating enzyme selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.